molecular formula C32H74Cr2N2O7+2 B12055460 hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium

hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium

Katalognummer: B12055460
Molekulargewicht: 702.9 g/mol
InChI-Schlüssel: WUHSSDCFXDLYJA-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium is a complex compound that falls under the category of acids generated from chromium trioxide and their oligomers. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The preparation of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves the reaction of chromium trioxide with water. This reaction leads to the spontaneous generation of chromic acid, dichromic acid, and their oligomers . The reaction conditions typically involve controlled temperature and pH to ensure the stability and purity of the compound.

Analyse Chemischer Reaktionen

Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various analytical and synthetic processes. In biology and medicine, it is studied for its potential use in cancer treatment due to its carcinogenic properties . In the industry, it is used in the production of pigments, coatings, and other materials .

Wirkmechanismus

The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves its interaction with cellular components, leading to oxidative stress and DNA damage. This compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium is unique compared to other similar compounds like chromic acid and dichromic acid. While all these compounds are generated from chromium trioxide, hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium has distinct structural features that contribute to its specific chemical and biological properties .

Similar compounds include:

Eigenschaften

Molekularformel

C32H74Cr2N2O7+2

Molekulargewicht

702.9 g/mol

IUPAC-Name

hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium

InChI

InChI=1S/2C16H36N.2Cr.2H2O.5O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;/h2*5-16H2,1-4H3;;;2*1H2;;;;;/q4*+1;;;;;;;/p-2

InChI-Schlüssel

WUHSSDCFXDLYJA-UHFFFAOYSA-L

Kanonische SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.O[Cr](=O)(=O)O[Cr](=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.